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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Sirpiglenastat's Performance with Other Cancer Therapeutics Supported by Experimental

Data.

Sirpiglenastat (DRP-104) is a novel anti-cancer agent that targets glutamine metabolism, a

key pathway for tumor growth and survival. As a prodrug of the broad-acting glutamine

antagonist 6-diazo-5-oxo-L-norleucine (DON), Sirpiglenastat is designed for preferential

activation within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2] This

guide provides a comparative analysis of the gene expression changes induced by

Sirpiglenastat in tumors, alongside those of other cancer therapies, specifically the

glutaminase inhibitor Telaglenastat (CB-839) and the immune checkpoint inhibitor

Pembrolizumab (anti-PD-1).

Mechanism of Action: A Two-Pronged Attack on
Cancer
Sirpiglenastat exerts its anti-tumor effects through a dual mechanism of action. Firstly, by

inhibiting multiple enzymes involved in glutamine metabolism, it directly disrupts the anabolic

processes required for rapid cancer cell proliferation, leading to metabolic stress and

apoptosis. Secondly, this metabolic reprogramming of the tumor microenvironment enhances

anti-tumor immunity. It stimulates both the innate and adaptive immune systems by increasing
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the infiltration and activation of cytotoxic T cells and Natural Killer (NK) cells, while reducing

immunosuppressive cell populations and polarizing macrophages towards an anti-tumor M1

phenotype.

Gene Expression Profiling: Unveiling the Molecular
Impact
Gene expression analysis of tumors following Sirpiglenastat treatment reveals a significant

modulation of genes associated with both metabolic and immune pathways. This section

compares the available gene expression data for Sirpiglenastat with that of Telaglenastat and

Pembrolizumab.

Sirpiglenastat: Broad Immunological Modulation
In a preclinical study using the MC38 colon adenocarcinoma model, Sirpiglenastat treatment

led to extensive changes in the tumor microenvironment.[3] Gene expression profiling using the

NanoString PanCancer IO 360™ panel, which includes 770 genes related to immuno-oncology,

demonstrated a broad immunological modulation.[3]

Table 1: Key Gene Expression Changes in MC38 Tumors Following Sirpiglenastat Treatment
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Biological Process Direction of Change
Key Genes/Signatures
Affected

Immune Cell Infiltration Upregulated
Signatures for T cells, NK

cells, NKT cells, Macrophages

T Cell Function Upregulated
Genes associated with T cell

activation and proliferation

T Cell Exhaustion Downregulated
Genes related to exhausted

CD8+ T cells

Macrophage Polarization M1 Phenotype Favored
Upregulation of M1

macrophage-associated genes

Glutamine Metabolism Downregulated
Genes involved in glutamine

utilization pathways

Cell Proliferation Downregulated
Genes associated with the cell

cycle

Apoptosis Upregulated
Genes promoting programmed

cell death

Note: This table is a summary of qualitative findings from Yokoyama et al., Mol Cancer Ther

2022. Quantitative fold-change and p-value data were not publicly available in the primary

publication or its supplementary materials.

Alternative Therapies: A More Focused Approach
Telaglenastat (CB-839): As a selective inhibitor of glutaminase (GLS1), Telaglenastat also

targets glutamine metabolism. However, its action is more specific than the broad antagonism

of Sirpiglenastat. While comprehensive in-vivo gene expression data in the MC38 model is

limited, studies in colorectal cancer cell lines show that CB-839 treatment leads to alterations in

metabolic pathways, particularly the Krebs cycle and glutaminolysis.[4] The impact on the

immune microenvironment is less characterized at the gene expression level compared to

Sirpiglenastat.

Pembrolizumab (Anti-PD-1): This immune checkpoint inhibitor works by blocking the PD-1/PD-

L1 pathway, thereby unleashing the anti-tumor activity of T cells. In the MC38 tumor model,
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anti-PD-1 therapy leads to an upregulation of genes associated with T cell activation and

interferon-gamma (IFNγ) signaling. However, resistance to anti-PD-1 therapy has been

associated with the activation of alternative signaling pathways such as TGFβ and Notch.

Table 2: Comparative Overview of Gene Expression Changes

Feature
Sirpiglenastat
(Broad Glutamine
Antagonist)

Telaglenastat
(Glutaminase
Inhibitor)

Pembrolizumab
(Anti-PD-1)

Primary Target
Multiple glutamine-

utilizing enzymes
Glutaminase (GLS1)

PD-1 receptor on T

cells

Metabolic Gene

Changes

Broad downregulation

of glutamine

metabolism,

glycolysis, nucleotide

synthesis

Downregulation of

glutaminolysis and

Krebs cycle

intermediates

Indirect effects on

tumor cell metabolism

Immune Gene

Changes

Broad upregulation of

immune cell infiltration

and activation

signatures

Less defined direct

impact on immune

gene expression

Upregulation of T cell

activation and IFNγ-

related genes

Key Affected

Pathways

Glutamine

Metabolism, Immune

Checkpoint, T-cell and

B-cell signaling,

Macrophage function

Glutaminolysis, TCA

Cycle

PD-1/PD-L1 signaling,

T-cell receptor

signaling, IFNγ

signaling

Experimental Protocols
Gene Expression Analysis of MC38 Tumors Treated with
Sirpiglenastat
1. Animal Model and Treatment:

C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.
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Once tumors reach a specified volume, mice are treated with either vehicle control or

Sirpiglenastat at a designated dose and schedule (e.g., daily for 5 days).

2. Tumor Collection and RNA Extraction:

At the end of the treatment period, tumors are excised, weighed, and snap-frozen in liquid

nitrogen or placed in a stabilizing solution (e.g., RNAlater).

Total RNA is extracted from the tumor tissue using a suitable kit (e.g., RNeasy Mini Kit,

Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed

using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100

Bioanalyzer).

3. NanoString nCounter Gene Expression Analysis:

Gene expression profiling is performed using the NanoString nCounter platform with the

PanCancer IO 360™ and Metabolic Pathways panels.

A specific amount of total RNA (e.g., 100 ng) is hybridized with the reporter and capture

probes for the target genes.

The hybridized samples are then processed on the nCounter Prep Station and the Digital

Analyzer for data acquisition.

4. Data Analysis:

The raw count data is normalized using positive controls and housekeeping genes.

Differential gene expression between the Sirpiglenastat-treated and vehicle control groups

is determined using the nSolver™ Analysis Software or other appropriate statistical methods.

Pathway analysis and gene set enrichment analysis are performed to identify the biological

processes and pathways affected by Sirpiglenastat treatment.

Visualizing the Impact: Signaling Pathways and
Workflows
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Sirpiglenastat's Dual Mechanism of Action

Tumor Cell

Tumor Microenvironment

Sirpiglenastat DON
Activation

Glutamine
Metabolism

Inhibition

T cells, NK cells,
Macrophages

Modulation

Metabolic Stress &
Apoptosis

Enhanced Anti-Tumor
Immunity

Click to download full resolution via product page

Caption: Sirpiglenastat is activated to DON in tumors, inhibiting glutamine metabolism and

enhancing anti-tumor immunity.

Experimental Workflow for Gene Expression Analysis
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Caption: Workflow for analyzing gene expression in tumors after Sirpiglenastat treatment

using NanoString technology.

In conclusion, Sirpiglenastat demonstrates a unique and broad mechanism of action by

targeting both tumor cell metabolism and modulating the immune microenvironment. This dual

activity is reflected in the extensive gene expression changes observed in tumors following

treatment. Compared to more targeted therapies like glutaminase inhibitors or immune

checkpoint blockers, Sirpiglenastat offers a multi-faceted approach that may overcome some

of the resistance mechanisms associated with other treatments. Further clinical investigation is

warranted to fully elucidate its therapeutic potential in various cancer types.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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